molecular formula C21H19N5OS B5993567 1-benzhydryl-N-[2-(1,3-thiazol-4-yl)ethyl]triazole-4-carboxamide

1-benzhydryl-N-[2-(1,3-thiazol-4-yl)ethyl]triazole-4-carboxamide

Cat. No.: B5993567
M. Wt: 389.5 g/mol
InChI Key: CNBCLRPYNWFXIP-UHFFFAOYSA-N
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Description

1-benzhydryl-N-[2-(1,3-thiazol-4-yl)ethyl]triazole-4-carboxamide is a complex organic compound that features a unique combination of a benzhydryl group, a thiazole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-N-[2-(1,3-thiazol-4-yl)ethyl]triazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the triazole ring through a [3+2] cycloaddition reaction between an azide and an alkyne. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The final step involves coupling the benzhydryl group with the synthesized triazole-thiazole intermediate under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition and condensation reactions, as well as advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-N-[2-(1,3-thiazol-4-yl)ethyl]triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-benzhydryl-N-[2-(1,3-thiazol-4-yl)ethyl]triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-benzhydryl-N-[2-(1,3-thiazol-4-yl)ethyl]triazole-4-carboxamide involves its interaction with various molecular targets. The thiazole and triazole rings allow the compound to form hydrogen bonds and π-π interactions with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The benzhydryl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both thiazole and triazole rings in a single molecule allows for versatile interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-benzhydryl-N-[2-(1,3-thiazol-4-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c27-21(22-12-11-18-14-28-15-23-18)19-13-26(25-24-19)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-15,20H,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBCLRPYNWFXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C(N=N3)C(=O)NCCC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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